Inosine triphosphate
Übersicht
Beschreibung
Dieser Zustand führt zu einem erhöhten Blutungsrisiko und wird in der klinischen Praxis häufig beobachtet . Die primäre Pathogenese beinhaltet den Verlust der Immunität gegenüber Thrombozyten-Autoantigenen, was zu einer erhöhten Thrombozytenzerstörung und einer verminderten Thrombozytenproduktion führt .
Vorbereitungsmethoden
Die Herstellung von Immunthrombozytopenie ist im traditionellen Sinne der chemischen Synthese nicht anwendbar, da es sich um eine Erkrankung handelt und nicht um eine chemische Verbindung. Die Behandlung und die Bewältigung der Immunthrombozytopenie beinhalten verschiedene therapeutische Ansätze. Dazu gehören Kortikosteroide, intravenöse Immunglobuline, Anti-D-Immunglobulin, Rituximab, Splenektomie und Thrombopoietin-Rezeptor-Agonisten .
Analyse Chemischer Reaktionen
Immunthrombozytopenie unterliegt keinen chemischen Reaktionen, da es sich nicht um eine chemische Verbindung handelt. Stattdessen ist es eine Störung, die das Immunsystem und die Thrombozytenproduktion betrifft. Die Behandlung beinhaltet immunsuppressive Medikamente und andere therapeutische Mittel, die die Immunantwort modulieren .
Wissenschaftliche Forschungsanwendungen
Immunthrombozytopenie hat erhebliche Auswirkungen auf die wissenschaftliche Forschung, insbesondere in den Bereichen Hämatologie, Immunologie und Pharmakologie. Die Forschung zur Immunthrombozytopenie konzentriert sich auf das Verständnis der zugrunde liegenden Mechanismen der Erkrankung, die Entwicklung neuer therapeutischer Strategien und die Verbesserung der Patientenergebnisse. Studien haben die Rolle von Autoantikörpern, T-Zell-vermittelter Thrombozytenzerstörung und gestörter Megakaryozytenfunktion bei der Pathogenese der Immunthrombozytopenie untersucht . Darüber hinaus wurde die Wirksamkeit verschiedener Behandlungsmodalitäten untersucht, darunter Kortikosteroide, intravenöse Immunglobuline, Rituximab und Thrombopoietin-Rezeptor-Agonisten .
Wirkmechanismus
Der Wirkmechanismus bei der Immunthrombozytopenie umfasst die immunvermittelte Zerstörung von Thrombozyten und die Beeinträchtigung der Thrombozytenproduktion. Autoantikörper richten sich gegen Thrombozytenoberflächenantigene, was zu ihrer Zerstörung durch das retikuloendotheliale System führt. T-Zellen spielen ebenfalls eine Rolle bei der Thrombozytenzerstörung, indem sie Thrombozytenantigene erkennen und angreifen. Zusätzlich führt eine gestörte Megakaryozytenfunktion zu einer verminderten Thrombozytenproduktion . Therapeutische Mittel wie Kortikosteroide und Rituximab wirken durch Unterdrückung der Immunantwort und Reduktion der Autoantikörperproduktion .
Wirkmechanismus
The mechanism of action in immune thrombocytopenia involves the immune-mediated destruction of platelets and impairment of platelet production. Autoantibodies target platelet surface antigens, leading to their destruction by the reticuloendothelial system. T cells also play a role in platelet destruction by recognizing and attacking platelet antigens. Additionally, impaired megakaryocyte function results in decreased platelet production . Therapeutic agents such as corticosteroids and rituximab work by suppressing the immune response and reducing autoantibody production .
Vergleich Mit ähnlichen Verbindungen
Immunthrombozytopenie ist in ihrer Pathogenese und ihren klinischen Manifestationen einzigartig. Ähnliche Autoimmunerkrankungen, die die Thrombozytenzahl beeinflussen, umfassen die thrombotische Thrombozytopenische Purpura und die Heparin-induzierte Thrombozytopenie. Die thrombotische Thrombozytopenische Purpura ist durch die Bildung kleiner Blutgerinnsel im gesamten Körper gekennzeichnet, was zu einer niedrigen Thrombozytenzahl und Organschäden führt. Heparin-induzierte Thrombozytopenie tritt auf, wenn das Immunsystem Antikörper gegen Heparin, ein blutverdünnendes Medikament, bildet, was zu einer niedrigen Thrombozytenzahl und einem erhöhten Thromboserisiko führt .
Biologische Aktivität
Inosine triphosphate (ITP) is a purine nucleotide that plays critical roles in cellular metabolism and signaling pathways. Its biological activity is largely mediated through its conversion to other nucleotides and its interactions with various enzymes and cellular processes. This article presents an overview of the biological activity of ITP, highlighting its enzymatic interactions, physiological roles, and clinical implications.
1. Enzymatic Functions of ITP
ITP is primarily involved in nucleotide metabolism, serving as a substrate for various enzymes. The most notable enzyme associated with ITP is This compound pyrophosphatase (ITPase) , which hydrolyzes ITP to inosine monophosphate (IMP) and pyrophosphate (PPi). This reaction is crucial for preventing the accumulation of non-canonical nucleotides in cells, which can lead to genomic instability.
Table 1: Enzymatic Activity of ITPase
Enzyme | Substrate | Product | Function |
---|---|---|---|
ITPase | This compound | Inosine Monophosphate | Hydrolysis to prevent nucleotide accumulation |
ITPase | Ribavirin Triphosphate | Dephosphorylated Product | Modulates antiviral activity in HCV infections |
2. Physiological Roles
ITP plays various roles in cellular functions:
- Nucleotide Pool Regulation : ITPase activity helps maintain the balance of nucleotide pools within the cell, preventing the incorporation of non-canonical nucleotides into RNA and DNA.
- Cellular Signaling : ITP can act as a signaling molecule, influencing pathways related to cell growth and differentiation.
- Antiviral Activity : Reduced ITPase activity has been linked to enhanced antiviral effects of ribavirin in hepatitis C virus (HCV) infections. Studies have shown that lower ITPase levels correlate with increased mutagenesis of HCV, suggesting a potential therapeutic angle for personalized medicine based on genetic variants of the ITPA gene .
3. Genetic Variants and Clinical Implications
The ITPA gene , which encodes for ITPase, exhibits polymorphisms that can significantly affect enzyme activity. For instance, certain genetic variants lead to reduced enzymatic function, which has been associated with both beneficial and adverse effects in clinical settings.
- Case Study: Ribavirin Therapy : Patients with specific ITPA polymorphisms showed a lower incidence of ribavirin-induced hemolytic anemia during HCV treatment. This suggests that genetic testing for ITPA variants could guide ribavirin dosing strategies .
- Case Study: Azathioprine Toxicity : Variants in the ITPA gene have also been implicated in the toxicity profiles of thiopurine drugs like azathioprine, where reduced ITPase activity may lead to increased drug accumulation and adverse effects .
4. Research Findings
Recent studies have explored the biochemical properties and clinical relevance of ITPase:
- A study demonstrated that recombinant human ITPase effectively dephosphorylates ribavirin triphosphate (RTP), indicating that RTP is a substrate for this enzyme. This finding underscores the importance of ITPase in modulating intracellular levels of antiviral compounds .
- Another research highlighted that individuals with certain ITPA polymorphisms maintained significantly lower levels of ITPase activity, correlating with altered responses to chemotherapy agents like methotrexate .
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N4O14P3/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEJPQIATWHALX-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N4O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074499 | |
Record name | Inosine triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Inosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
903.5 mg/mL | |
Record name | Inosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
132-06-9 | |
Record name | ITP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Inosine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inosine triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Inosine 5'-(tetrahydrogen triphosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INOSINE TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212A76R77X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Inosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000189 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.